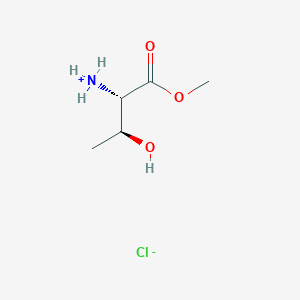

(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride

説明

特性

IUPAC Name |

methyl (2S,3S)-2-amino-3-hydroxybutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSJLLVVZFTDEY-MMALYQPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)OC)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718519 | |

| Record name | Methyl L-allothreoninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79617-27-9 | |

| Record name | Methyl L-allothreoninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Esterification of (2S,3S)-2-Amino-3-Hydroxybutanoic Acid

The foundational method involves the esterification of (2S,3S)-2-amino-3-hydroxybutanoic acid with methanol under acidic conditions, followed by hydrochloride salt formation. Key steps include:

-

Reagent Setup : Dissolving the starting amino acid in methanol and adding concentrated hydrochloric acid as a catalyst.

-

Temperature Control : Maintaining the reaction at 0–5°C to minimize racemization and side reactions.

-

Reaction Monitoring : Using thin-layer chromatography (TLC) or HPLC to track ester formation.

-

Salt Formation : Adding excess HCl gas or concentrated HCl to precipitate the hydrochloride salt.

Critical Parameters :

Alternative Methylation Strategies

Patents describe methylating agents such as methyl sulfate or dimethyl carbonate for esterification under milder conditions. For example:

-

Methyl Sulfate Method :

-

Procedure : 2-Amino-3-hydroxybutanoic acid is dissolved in DMF, cooled to 5–10°C, and treated with methyl sulfate in the presence of a base (e.g., potassium carbonate).

-

Advantages : Higher reaction rate (4–8 hours) and yields up to 95%.

-

Drawbacks : Requires careful handling of toxic methylating agents.

-

-

Thionyl Chloride Catalysis :

Industrial-Scale Production

Automated Esterification Reactors

Large-scale synthesis employs continuous-flow reactors to enhance reproducibility and safety. Key features include:

-

Temperature Control : Jacketed reactors maintain 0–10°C during exothermic esterification.

-

In-line Monitoring : pH and conductivity sensors ensure optimal reaction progress.

-

Purification : Centrifugal partition chromatography (CPC) or recrystallization achieves >99% purity.

Table 1: Comparison of Industrial Methods

Stereochemical Control in Manufacturing

Maintaining the (2S,3S) configuration requires stringent conditions:

-

Chiral Auxiliaries : Use of (S)-proline-derived catalysts to suppress epimerization.

-

Low-Temperature Crystallization : Isolating the hydrochloride salt at –20°C to prevent racemization.

-

Enzymatic Resolution : Lipases or esterases selectively hydrolyze undesired stereoisomers, achieving enantiomeric excess (ee) >99%.

Emerging and Optimized Methods

Microwave-Assisted Synthesis

Recent studies report microwave irradiation reducing reaction times by 50–70%:

Solvent-Free Mechanochemical Approaches

Ball milling the amino acid with methyl tosylate and sodium bicarbonate achieves esterification in 2 hours:

Analytical and Purification Techniques

Characterization

化学反応の分析

Types of Reactions

(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

Chemical Synthesis Applications

Chiral Building Block

(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride serves as an essential chiral building block in the synthesis of complex organic molecules. Its stereochemical properties allow for the creation of enantiomerically pure compounds, which are crucial in pharmaceutical development. The compound can be utilized in various synthetic routes to generate derivatives with specific biological activities.

Synthetic Pathways

The synthesis typically involves the esterification of (2S,3S)-2-amino-3-hydroxybutanoic acid with methanol followed by hydrochloric acid treatment to form the hydrochloride salt. This process requires careful control of temperature and pH to maintain the desired stereochemistry.

Biological Applications

Metabolic Pathways

Research indicates that this compound plays a role in metabolic pathways, particularly in amino acid metabolism. It has been studied for its interactions with enzymes involved in transamination and esterification reactions, showcasing its importance in biochemical processes .

Therapeutic Potential

The compound has shown promise in modulating the NLRP3 inflammasome pathway, suggesting potential applications in treating neurodegenerative diseases. Its ability to influence metabolic processes positions it as a candidate for developing new therapeutic agents targeting inflammation-related conditions .

Industrial Applications

Fine Chemicals Production

In the industrial sector, this compound is utilized in producing fine chemicals and pharmaceuticals. Its unique properties make it suitable for large-scale synthesis processes where purity and stereochemistry are critical .

Case Study 1: Neurodegenerative Disease Research

A study explored the effects of this compound on neuroinflammation models. Results indicated that the compound could reduce inflammatory markers associated with neurodegenerative diseases through its action on the NLRP3 inflammasome pathway. This highlights its potential as a therapeutic agent in managing conditions like Alzheimer's disease.

Case Study 2: Synthesis of Bioactive Compounds

In another investigation, researchers synthesized a series of bioactive compounds using this compound as a starting material. The resulting derivatives were evaluated for their pharmacological activities, demonstrating enhanced efficacy compared to their non-chiral counterparts. This underscores the importance of chirality in drug design and development .

作用機序

The mechanism of action of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its stereochemistry allows it to fit into enzyme active sites, facilitating reactions such as transamination and esterification .

類似化合物との比較

Comparison with Structurally Similar Compounds

Stereoisomeric and Functional Group Variations

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate Hydrochloride (CAS: 39994-70-2)

- Structural Differences: The ethyl ester group (vs.

- Applications: Used in chiral resolution studies and as a precursor for β-hydroxy amino acid derivatives .

(2S,3S)-Benzyl 2-amino-3-hydroxybutanoate Hydrochloride (CAS: 33645-24-8)

- Structural Differences : The benzyl ester enhances lipophilicity, making it suitable for solid-phase peptide synthesis (SPPS) where ester cleavage is required .

- Synthesis: Prepared via benzylation of the corresponding acid, differing from the methyl ester’s methanol-based esterification .

Ethyl (2S,3S)-2-amino-3-phenylbutanoate Hydrochloride (CAS: 1011264-01-9)

Amino Acid Backbone Modifications

Methyl 2-aminobutanoate Hydrochloride Derivatives

- (R)- and (S)-Methyl 2-aminobutanoate Hydrochloride (CAS: 85774-09-0, 56545-22-3) Structural Differences: Lack the β-hydroxyl group, reducing hydrogen-bonding capacity and solubility in polar solvents . Applications: Simpler substrates for studying aminotransferase activity or as intermediates in non-polar peptide chains .

(S)-Ethyl 2-amino-3,3-dimethylbutanoate Hydrochloride (CAS: 144054-74-0)

Halogenated and Fluorinated Analogs

Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate

Key Properties

生物活性

(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride, also known as a derivative of threonine, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClN\O

- Molecular Weight : 155.61 g/mol

- CAS Number : 1464025-91-9

The compound's chiral nature (2S,3S configuration) is crucial for its biological activity, influencing its interaction with enzymes and receptors.

The mechanism of action of this compound involves:

- Enzymatic Interactions : The compound acts as a substrate or inhibitor in various enzymatic reactions, modulating metabolic pathways. Its structural characteristics allow selective binding to target enzymes, which can enhance or inhibit specific biochemical processes .

- Metabolic Pathways : It plays a role in amino acid metabolism and protein synthesis, serving as a precursor for other essential amino acids .

1. Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties. It has been shown to reduce oxidative stress in cellular models, potentially offering neuroprotective effects in conditions like Alzheimer's disease .

2. Neuroprotective Effects

Studies have demonstrated that this compound can mitigate neuronal damage in models of ischemia and neuroinflammation. Its ability to modulate the NLRP3 inflammasome pathway indicates potential therapeutic applications in neurodegenerative diseases .

3. Influence on Metabolic Disorders

The compound is under investigation for its role in metabolic disorders. It may influence insulin sensitivity and glucose metabolism, making it a candidate for further research in diabetes management .

Research Findings and Case Studies

Synthesis and Applications

The synthesis of this compound can be achieved through several methods involving chiral synthesis techniques. Its applications extend across biochemistry and pharmacology due to its unique stereochemistry.

Potential Applications:

- Pharmaceutical Development : As a precursor for synthesizing other bioactive compounds.

- Nutraceuticals : Potential use in dietary supplements aimed at enhancing cognitive function and metabolic health.

Q & A

Q. What are the standard synthetic routes for (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride, and what methodological considerations ensure stereochemical purity?

The compound is synthesized via multi-step reactions involving reductive amination or nucleophilic substitution. For example, a two-step protocol starts with suspending a precursor (e.g., methyl 2-amino-3-hydroxybutanoate) in dichloromethane, followed by benzaldehyde and sodium triacetoxyborohydride under nitrogen to form a Schiff base intermediate. Subsequent hydrogenolysis with palladium-carbon in an ethyl acetate/HCl mixture yields the hydrochloride salt . Key considerations include:

- Chiral control : Use of enantiopure starting materials or chiral auxiliaries.

- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization (methanol/diethyl ether) to isolate the product .

- Characterization : Confirm stereochemistry via H-NMR coupling constants and X-ray crystallography .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- H-NMR : Key signals include broad singlets for ammonium protons (δ ~8.9–9.0 ppm) and methoxy groups (δ ~3.7–3.9 ppm) .

- X-ray crystallography : Reveals hydrogen-bonding networks (e.g., O–H···Cl and N–H···O interactions) and absolute configuration. For example, non-centrosymmetric space groups (e.g., ) confirm stereochemistry via Flack parameters .

- Polarimetry : Optical rotation validates enantiomeric excess (>99% ee) .

Q. What are the primary applications of this compound in academic research?

- Chiral building block : Used in asymmetric synthesis of β-amino alcohols for bioactive molecules (e.g., enzyme inhibitors) .

- Crystallography studies : Models hydrogen-bonding patterns in polar/nonpolar layered structures .

- Biological assays : Precursor for prodrugs targeting amino acid transporters .

Advanced Research Questions

Q. How can enantiomeric excess be optimized during large-scale synthesis, and what analytical methods validate it?

- Optimization :

- Use chiral catalysts (e.g., BINOL-derived ligands) in asymmetric hydrogenation .

- Adjust reaction temperature (e.g., 0°C for kinetic control) and stoichiometry of reducing agents (e.g., NaBH) .

- Validation :

- Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) .

- Vibrational circular dichroism (VCD) for absolute configuration confirmation .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

- Accelerated stability studies :

- Expose the compound to buffers (pH 1–13) at 40°C for 48 hours, then analyze degradation via LC-MS .

Q. How do hydrogen-bonding networks in crystal structures influence solubility and bioavailability?

- Polar/nonpolar layering : Nonpolar adamantyl or phenyl groups reduce aqueous solubility, while polar layers (OH, NH, Cl) enhance dissolution in polar solvents .

- Bioavailability implications : Modify crystal packing via co-crystallization with hydrophilic counterions (e.g., citrate) to improve dissolution rates .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

- Docking simulations : Use AutoDock Vina to model binding to serine proteases or amino acid transporters, focusing on H-bond donor/acceptor sites .

- Molecular dynamics (MD) : Simulate stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .

- QM/MM studies : Calculate binding energies for protonated amino groups interacting with catalytic residues .

Data Contradiction Analysis

Q. How to address discrepancies in reported crystallographic parameters (e.g., bond angles vs. computational predictions)?

- Refinement protocols : Re-analyze diffraction data with SHELXL using higher-order restraints for anisotropic displacement parameters .

- DFT comparisons : Optimize geometry at the B3LYP/6-311++G(d,p) level and compare with experimental bond lengths/angles .

- Temperature effects : Account for thermal motion by collecting data at 100 K (vs. 295 K) to reduce atomic displacement errors .

Q. Why do NMR spectra of synthesized batches show variability in splitting patterns?

- Dynamic effects : Rotameric equilibria of the methoxy group can cause signal broadening; use DO exchange or low-temperature NMR (−40°C) to freeze conformers .

- Impurity profiling : Trace solvents (e.g., residual ethyl acetate) may split signals; analyze via GC-MS .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。